molecular formula C12H20BrNO2 B2975288 tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate CAS No. 2137518-72-8

tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate

Cat. No.: B2975288
CAS No.: 2137518-72-8
M. Wt: 290.201
InChI Key: CUIQTXBNBVRFKY-UHFFFAOYSA-N
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Description

tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate is a bicyclo[1.1.1]pentane-derived organic compound with a bromomethyl substituent at the 3-position of the bicyclo ring and a tert-butyl carbamate group attached via a methylene bridge to the 1-position. Its molecular formula is C₁₁H₁₈BrNO₂, with a molecular weight of 276.18 g/mol . The compound is classified under purity grade D0 (95%) and is listed with the identifier EN300-384710 . The bicyclo[1.1.1]pentane core is a rigid, three-dimensional structural motif widely used in medicinal chemistry as a bioisostere for aromatic rings or linear chains, improving pharmacokinetic properties such as metabolic stability and solubility . The bromomethyl group enhances its utility as a versatile intermediate in nucleophilic substitution or cross-coupling reactions, enabling further functionalization in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl N-[[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO2/c1-10(2,3)16-9(15)14-8-12-4-11(5-12,6-12)7-13/h4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIQTXBNBVRFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate (CAS Number: 2137518-72-8) is a synthetic compound belonging to the carbamate family. This compound has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C12H20BrNO2
  • Molecular Weight : 290.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets, potentially leading to inhibition or modulation of enzymatic activity. The bromomethyl group can act as a reactive site, allowing for nucleophilic attack by biological molecules, which can result in covalent modifications of target proteins.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering their function.
Antimicrobial Effects Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Neuroprotective Effects Research indicates that similar carbamates may exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on acetylcholinesterase (AChE). Results demonstrated a significant reduction in AChE activity, indicating potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of various carbamate derivatives, including this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results, warranting further exploration in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate with structurally analogous bicyclo[1.1.1]pentane derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties/Applications
This compound 3-(bromomethyl) C₁₁H₁₈BrNO₂ 276.18 EN300-384710 95% Bromine acts as a leaving group; used in alkylation or Suzuki-Miyaura coupling reactions .
tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 3-(hydroxymethyl) C₁₁H₁₉NO₃ 213.28 1638765-26-0 97% Polar hydroxyl group enables esterification or oxidation; intermediate in prodrug synthesis .
tert-butyl N-[3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 3-(2-hydroxyethyl) C₁₂H₂₁NO₃ 227.3 1936602-36-6 97% Extended hydroxyethyl chain increases lipophilicity; spacer for conjugates in antibody-drug conjugates (ADCs) .
tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 3-(trifluoromethyl) C₁₁H₁₆F₃NO₂ 251.25 1886967-53-8 Not specified Electron-withdrawing CF₃ group enhances metabolic stability; used in fluorinated drug analogs .
tert-butyl N-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)carbamate 3-amino C₇H₇BrF₂N₂O* 276.15 (calc.) 676371-64-5 95% Amino group facilitates amide bond formation; scaffold for peptidomimetics .

*Note: Discrepancy in molecular formula for the amino derivative ( lists C₇H₇BrF₂N₂O, but this may reflect a typographical error; the correct formula for the amino analog is likely C₁₀H₁₈N₂O₂).

Structural and Functional Insights

Reactivity :

  • The bromomethyl substituent in the target compound provides a reactive site for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (e.g., Suzuki reactions) .
  • Hydroxymethyl/hydroxyethyl analogs are less reactive but serve as intermediates for further oxidation (e.g., to carboxylic acids) or conjugation (e.g., PEGylation) .
  • Trifluoromethyl groups impart metabolic resistance and enhance membrane permeability due to fluorine’s electronegativity .

Physicochemical Properties :

  • Bromine’s atomic weight increases molecular density, while hydroxyl groups reduce logP (increasing hydrophilicity).
  • The bicyclo[1.1.1]pentane core reduces conformational flexibility, improving binding selectivity in drug-target interactions .

Applications :

  • The target compound is pivotal in synthesizing kinase inhibitors or PROTACs (PROteolysis-TArgeting Chimeras) due to its bifunctional reactivity .
  • Hydroxyethyl derivatives are employed in ADC linkers, leveraging their solubility and biocompatibility .
  • Trifluoromethyl analogs are explored in CNS drugs for enhanced blood-brain barrier penetration .

Research Findings

  • Synthetic Utility : A 2024 study highlighted the bicyclo[1.1.1]pentane scaffold’s role in replacing para-substituted benzene rings, reducing off-target toxicity while maintaining potency in PDE4 inhibitors .
  • Stability: The trifluoromethyl derivative demonstrated a 40% longer half-life in metabolic assays compared to non-fluorinated analogs .
  • Biological Activity: Amino-functionalized analogs showed promising IC₅₀ values (<100 nM) in protease inhibition assays, attributed to the rigid bicyclo core enhancing binding affinity .

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves functionalization of the bicyclo[1.1.1]pentane scaffold. Key steps include:

  • Bromination : Introducing the bromomethyl group via radical bromination or nucleophilic substitution on pre-functionalized intermediates.
  • Carbamate Protection : Coupling the amine group with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions (e.g., using Boc anhydride in dichloromethane with a catalytic base like DMAP) .
  • Optimization : Reaction parameters such as temperature (often 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents should be systematically varied. For example, controlled copolymerization methods (as demonstrated for similar scaffolds) can minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can ambiguities in spectral interpretation be resolved?

Methodological Answer:

  • ¹H/¹³C NMR : The rigid bicyclo[1.1.1]pentane core produces distinct splitting patterns due to restricted rotation. Overlapping signals can be resolved using 2D techniques (e.g., COSY, HSQC) .
  • MS (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • IR : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Challenge : The bromomethyl group’s proximity to the bicyclo core may cause unexpected coupling in NMR. Computational tools (e.g., DFT-predicted chemical shifts) can validate assignments .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity or stability data for bicyclo[1.1.1]pentane derivatives under varying experimental conditions?

Methodological Answer:

  • Stability Analysis : Conduct accelerated stability studies under stress conditions (heat, light, humidity) to identify decomposition pathways. For example, thermal gravimetric analysis (TGA) can reveal decomposition temperatures, while LC-MS monitors degradation products .
  • Contradiction Resolution : Compare kinetic data (e.g., Arrhenius plots) across studies. If divergent results arise, verify solvent effects (e.g., polar aprotic vs. protic solvents) or trace impurities (e.g., residual catalysts) .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of the bromomethyl group in bicyclo[1.1.1]pentane derivatives under nucleophilic conditions?

Methodological Answer:

  • Mechanistic Insights : Use density functional theory (DFT) to calculate transition-state energies for SN2 reactions. For example, the steric hindrance from the bicyclo core may slow substitution kinetics, which can be quantified via activation barriers .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to assess polarity’s role. Compare predicted vs. experimental rates for validation.
  • Collaborative Approach : Integrate computational results with kinetic isotope effects (KIEs) or Hammett plots from experimental data .

Q. What safety protocols are critical for handling this compound, particularly regarding its bromomethyl group and potential decomposition products?

Methodological Answer:

  • PPE : Wear flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Avoid water rinsing; use inert absorbents (e.g., vermiculite) and collect waste in sealed containers .
  • Decomposition Risks : Under fire, toxic gases (CO, NOₓ) may form. Use dry chemical extinguishers and self-contained breathing apparatus (SCBA) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the solubility of bicyclo[1.1.1]pentane derivatives in polar vs. nonpolar solvents?

Methodological Answer:

  • Systematic Solubility Screening : Use a standardized protocol (e.g., shake-flask method) to test solubility in solvents like DMSO, THF, and hexane.
  • Structural Analogues : Compare with data from structurally similar compounds (e.g., tert-butyl carbamates with bicyclo scaffolds) .
  • Molecular Dynamics (MD) : Simulate solute-solvent interactions to explain anomalies (e.g., unexpected solubility in low-polarity solvents due to cavity formation) .

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